The primary source of Isofumigaclavine A is the mold Penicillium roqueforti, which is commonly found in blue cheeses and other fermented products. This organism is known for producing various bioactive metabolites, including Roquefortine C and mycophenolic acid, alongside Isofumigaclavine A. Research has identified specific biosynthetic pathways within P. roqueforti that facilitate the production of this compound, highlighting its significance in the context of fungal secondary metabolism .
Isofumigaclavine A falls under the category of alkaloids, specifically ergoline alkaloids, which are characterized by their indole-derived structures. These compounds are often associated with various biological activities, including antimicrobial and cytotoxic properties. The classification of Isofumigaclavine A within this group underscores its potential for further research into therapeutic applications .
The biosynthesis of Isofumigaclavine A involves several enzymatic steps that convert precursor molecules into the final product. Key enzymes identified in the biosynthetic pathway include:
Recent studies have elucidated the gene clusters responsible for the biosynthesis of Isofumigaclavine A, revealing that two distinct clusters (A and B) are involved. Knock-out experiments on specific genes have demonstrated their essential roles in the biosynthetic pathway, confirming the complexity and interdependence of these enzymatic processes .
Isofumigaclavine A has a complex molecular structure characterized by a tetracyclic framework typical of ergoline alkaloids. Its structural formula can be represented as follows:
This formula indicates that Isofumigaclavine A consists of 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
The molecular weight of Isofumigaclavine A is approximately 294.39 g/mol. The compound exhibits unique stereochemistry due to its multiple chiral centers, which contributes to its biological activity .
Isofumigaclavine A can participate in various chemical reactions typical of alkaloids, including:
The synthetic routes developed for Isofumigaclavine A often involve multi-step reactions that require careful control of reaction conditions to optimize yield and purity. Techniques such as chromatography are frequently employed to isolate and purify the compound during synthesis .
The mechanism by which Isofumigaclavine A exerts its biological effects is not fully understood but is believed to involve interactions with specific cellular targets. Research suggests that ergoline alkaloids can influence neurotransmitter systems and exhibit antimicrobial properties.
Studies have indicated that Isofumigaclavine A may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions such as protein synthesis and cell proliferation. Further research is required to elucidate its precise mechanism of action at the molecular level .
Isofumigaclavine A exhibits stability under normal conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and reduction reactions typical for alkaloids .
Isofumigaclavine A has several scientific uses:
Isofumigaclavine A is a prenylated indole alkaloid belonging to the clavine subgroup of ergot alkaloids. Characterized by a tetracyclic ergoline nucleus, it represents a significant secondary metabolite produced by specific filamentous fungi, particularly within the Penicillium genus. Unlike complex ergopeptines found in Claviceps species, clavine alkaloids like isofumigaclavine A lack extensive peptide modifications, featuring simpler structural arrangements derived from the condensation of tryptophan and dimethylallyl pyrophosphate (DMAPP). This compound has garnered scientific interest due to its occurrence in economically important substrates like silage and mold-ripened cheeses, as well as its distinct biosynthetic pathways. Its structural isomers and analogs, notably isofumigaclavine B, exhibit subtle stereochemical differences influencing their biological properties and detection [2] [4].
Isofumigaclavine A is predominantly synthesized by fungi within the Penicillium genus, specifically those classified in the series Roqueforti. The primary and most significant producer is Penicillium roqueforti, a species renowned for its role in blue-veined cheese ripening (e.g., Roquefort, Gorgonzola, Stilton). Within this series, P. roqueforti is distinguished by its consistent production profile of isofumigaclavines [7] [4]. Closely related species within the series, namely P. carneum, P. paneum, P. psychrosexualis, and P. mediterraneum, share morphological similarities and the ability to grow under restrictive conditions (e.g., low oxygen, high CO~2~, presence of weak acids). However, their secondary metabolite profiles differ significantly. P. carneum and P. paneum do not produce isofumigaclavine A but may produce other mycotoxins like patulin or botryodiploidin. P. psychrosexualis, uniquely identified from cold storage environments, is incapable of producing roquefortine C and by extension, likely lacks the full pathway for isofumigaclavine A [7] [1]. While some Aspergillus species (e.g., A. fumigatus) produce fumigaclavines, isofumigaclavine A production appears largely restricted to Penicillium, particularly P. roqueforti strains. Genetic analyses confirm the presence and expression of the specific biosynthetic gene cluster (ifg
cluster) responsible for isofumigaclavine A biosynthesis in P. roqueforti [2] [6].
Table 1: Clavine Alkaloid Production in Penicillium Series Roqueforti
Species | Isofumigaclavine A | Isofumigaclavine B | Festuclavine | Roquefortine C | Primary Habitats/Associations |
---|---|---|---|---|---|
P. roqueforti | Yes | Yes | Yes | Yes | Blue cheese, silage, feed, soil |
P. carneum | No | No | No | Yes | Meat, cheese, bread |
P. paneum | No | No | No | Yes | Bread, silage |
P. psychrosexualis | Likely No | Likely No | ? | No | Wood (cold stores) |
P. mediterraneum | ? | ? | ? | Yes | Unknown (rare) |
The discovery of isofumigaclavine A is intertwined with the broader investigation into mycotoxins produced by cheese-ripening and silage-contaminating fungi. Research intensified significantly after the identification of aflatoxins in the 1960s, highlighting the potential health risks of fungal metabolites in food and feed [5]. Penicillium roqueforti, crucial for blue cheese production, was known to produce several metabolites. Early studies focused on acutely toxic compounds like PR toxin, identified from P. roqueforti cultures in the 1970s [1] [9]. Concurrently, roquefortine C, a diketopiperazine alkaloid and biosynthetic precursor to clavines, was isolated and characterized from the same fungus [6] [9].
Isofumigaclavine A and B were identified as significant metabolites during the chemical profiling of P. roqueforti strains in the late 20th century, often in the context of ensuring the safety of blue cheeses. They were recognized as isomers of the fumigaclavines (A and B) produced by Aspergillus fumigatus [2]. The differentiation stemmed from stereochemical variations at the C-8 position of the ergoline ring system, crucially impacting their biological activity and detection. The realization that P. roqueforti could produce a suite of alkaloids, including the isofumigaclavines, festuclavine, and agroclavine, alongside other mycotoxins (roquefortine C, PR toxin, mycophenolic acid), underscored the need for comprehensive metabolite screening in food mycology [1] [4] [6]. Historically, research aimed to understand their biosynthetic routes, natural occurrence levels, potential toxicity, and differentiation from the more toxicologically concerning metabolites like PR toxin or aflatoxins. While not as acutely toxic as some other mycotoxins, their presence, often alongside roquefortine C, contributed to the ongoing assessment of the overall mycotoxin load in susceptible commodities like silage and cheese [1] [6].
Isofumigaclavine A possesses a tetracyclic ergoline nucleus (6-methyl-9,10-didehydroergoline ring system) characteristic of clavine alkaloids. Its core structure is derived from chanoclavine-I aldehyde via festuclavine or agroclavine intermediates [2]. Key structural features include:
Differentiation from Isofumigaclavine B:Isofumigaclavine B is the direct structural isomer of isofumigaclavine A. The only difference between them lies in the stereochemical configuration at the C-8 position of the ergoline ring system:
Differentiation from Fumigaclavines:The fumigaclavines (A and B), produced by Aspergillus fumigatus, share the same core structure and acetylated C-9 hydroxyl group as the isofumigaclavines. However, they possess the 8S,9S stereochemical configuration. Therefore:
Table 2: Key Structural Characteristics and Differentiation of Related Clavines
Compound | Core Structure | C-8 Config | C-9 Config | C-9 Substituent | Δ⁹,¹⁰ | Primary Producer |
---|---|---|---|---|---|---|
Isofumigaclavine A | Ergoline (Clavine) | R | R | -OCOCH₃ | Yes | P. roqueforti |
Isofumigaclavine B | Ergoline (Clavine) | S | R | -OH | Yes | P. roqueforti |
Fumigaclavine A | Ergoline (Clavine) | S | S | -OCOCH₃ | Yes | A. fumigatus |
Fumigaclavine B | Ergoline (Clavine) | S | S | -OH | Yes | A. fumigatus |
Festuclavine | Ergoline (Clavine) | S | S | -H (saturated) | No | P. roqueforti, A. fumigatus |
Agroclavine | Ergoline (Clavine) | ? | ? | -H (Δ⁸,⁹ or Δ⁹,¹⁰) | Yes | P. roqueforti |
The biosynthesis of isofumigaclavine A in Penicillium roqueforti follows the general clavine alkaloid pathway but involves specific enzymes yielding the characteristic 8R stereochemistry. The pathway initiates with the condensation of L-tryptophan and dimethylallyl pyrophosphate (DMAPP), catalyzed by a dimethylallyltryptophan synthase (DMATS), specifically encoded by the ifgA
gene in P. roqueforti. This enzyme (IfgA) is highly homologous (63% identity) to FgaPT2, the DMATS initiating fumigaclavine biosynthesis in Aspergillus fumigatus [2] [6].
Following the formation of dimethylallyltryptophan (DMAT), a series of enzymatic modifications occur, including decarboxylation, oxidation, and ring closures, to form chanoclavine-I aldehyde. This intermediate serves as the branch point for clavine diversity. In P. roqueforti, chanoclavine-I aldehyde is cyclized to form festuclavine (saturated ergoline with 8S,9S configuration). Festuclavine is then oxidized at C-9 to yield 9-hydroxyfestuclavine. Subsequently, a dehydrogenase introduces the Δ⁹,¹⁰ double bond, forming agroclavine (8S configuration). Agroclavine is then hydroxylated at C-9 to produce elymoclavine. Critically, an epimerase enzyme acts on elymoclavine (or potentially an earlier intermediate) to convert the C-8 configuration from S to R, yielding isoelymoclavine (8R configuration). Finally, an acetyltransferase acetylates the C-9 hydroxyl group of isoelymoclavine to produce isofumigaclavine A. Deacetylation of isofumigaclavine A yields isofumigaclavine B [2] [6].
The genes responsible for this pathway in P. roqueforti are located within the ifg
(isofumigaclavine) biosynthetic gene cluster. This cluster (sometimes referred to as Cluster A) comprises several genes (ifgA
to ifgF1
), encoding the enzymes for the steps from DMAT formation up to festuclavine. Genes for the later steps, particularly the epimerase and acetyltransferase responsible for the defining characteristics of isofumigaclavine A, are also located nearby or within this cluster, though their precise identification and characterization are ongoing areas of research. Notably, the P. roqueforti cluster lacks homologs of genes present in the A. fumigatus fumigaclavine cluster responsible for reverse prenylation (e.g., fgaPT1
encoding FgaPT1), explaining why P. roqueforti produces isofumigaclavine A/C but not analogs extended with a second prenyl group like fumigaclavine C [2] [6].
Table 3: Key Genes and Enzymes in Isofumigaclavine A Biosynthesis in P. roqueforti
Gene | Putative Function | Enzyme Class | Homolog in A. fumigatus (fga Cluster) | Catalyzes Step |
---|---|---|---|---|
ifgA | Dimethylallyltryptophan Synthase | Prenyltransferase | FgaPT2 (63% identity) | Condensation of Trp + DMAPP → DMAT |
ifgB | FAD-dependent Oxidoreductase | Oxidoreductase | FgaOx3 | Conversion of DMAT → ? |
ifgC | Short-chain Dehydrogenase | Dehydrogenase | ? | ? |
ifgD | Catalase | Catalase | ? | ? |
ifgE | FAD-binding Monooxygenase | Oxidase | FgaOx1 | Conversion of Chanoclavine-I Aldehyde → Festuclavine |
ifgF1 | Old Yellow Enzyme | Dehydrogenase | ? | Festuclavine → Agroclavine/Elymoclavine? |
(Unnamed) | Acetyltransferase | Acyltransferase | FgaAT | Acetylation of Isoelymoclavine → Isofumigaclavine A |
(Unnamed) | Epimerase | Isomerase | Absent | Epimerization at C-8 (S→R) |
Detecting and quantifying isofumigaclavine A requires methods capable of separating it from its isomer (isofumigaclavine B) and other co-occurring ergot alkaloids (e.g., festuclavine, agroclavine, roquefortine C). High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection (FLD), or more commonly, mass spectrometry (MS) or tandem MS (MS/MS), are the standard techniques [4] [6].
Isofumigaclavine A is found primarily in substrates colonized by its main producer, Penicillium roqueforti:
Table 4: Key Analytical Parameters for Isofumigaclavine A
Property | Value / Characteristic | Notes |
---|---|---|
Molecular Formula | C~19~H~24~N~2~O~2~ | |
Molecular Weight | 312.18 g/mol | |
[M+H]⁺ (Exact Mass) | 313.1910 | ESI+ MS |
Major MS/MS Fragments | m/z 271 ([M+H - CH~2~CO]⁺), m/z 253 ([M+H - CH~3~COOH - H~2~O]⁺?), m/z 224, m/z 182 | Characteristic fragmentation pattern (ESI+) |
UV/Vis Absorption | ~220-290 nm | Lacks strong distinctive chromophore |
Fluorescence | Excitation ~272 nm, Emission ~372 nm (variable) | Less intense than festuclavine |
HPLC Retention (RP-C18) | Moderate polarity, elutes after festuclavine, before roquefortine C | Highly dependent on mobile phase and column |
Primary Matrices | Blue cheese, silage, animal feed, fungal cultures | Requires solvent extraction and clean-up |
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